2'-Deoxyguanosine-5'-monophosphoric acid disodium salt
Overview
Description
Synthesis Analysis
The synthesis of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt involves reactions with divalent metals like platinum, magnesium, and copper, forming compounds with distinct coordination types. These processes highlight the nucleotide's versatility in forming complexes without direct metal-phosphate interactions in some cases, indicating a nuanced approach to its chemical synthesis and reactivity with different metals (Tajmir-Riahi & Theophanides, 1983).
Molecular Structure Analysis
The molecular structure of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt is detailed through crystal and molecular structure analysis, showing unique conformational features not observed in other nucleotide structures. This includes specific puckering modes and bond conformations crucial for understanding its role in biological systems and its potential applications in nanotechnology and materials science (Seshadri & Viswamitra, 1974).
Chemical Reactions and Properties
The chemical reactivity of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt is explored through its interactions with various metal ions, demonstrating the compound's ability to form different complexes based on the metal involved. These interactions are key to understanding the nucleotide's function in biological systems and its potential utility in biotechnology and medicine (Tajmir-Riahi, 1990).
Physical Properties Analysis
Investigations into the physical properties of 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt, such as its hydration structures, provide insights into how it interacts with water and other molecules in solution. These studies are essential for understanding its behavior in biological systems and its stability under various conditions (Asami, Urashima, & Saigusa, 2009).
Chemical Properties Analysis
The chemical properties, including the nucleotide's electron-detachment energies and its conformational dependence, are critical for understanding its reactivity and role in electron transfer processes within DNA. This knowledge is vital for applications in biochemistry and molecular biology (Rubio, Roca‐Sanjuán, Serrano-Andrés, & Merchán, 2009).
Scientific Research Applications
“2’-Deoxyguanosine-5’-monophosphoric acid disodium salt” is a substrate of guanylate kinases . These enzymes convert it to dGDP, which is then phosphorylated to dGTP . This is a crucial step in DNA synthesis .
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DNA Synthesis
- In the field of molecular biology, this compound is used as a precursor in DNA synthesis .
- The compound is used as a substrate for guanylate kinases. These enzymes convert it to dGDP, which is then phosphorylated to dGTP .
- The resulting dGTP is incorporated into the growing DNA strand during replication .
- The successful synthesis of DNA is a crucial outcome in this application .
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Study of Guanine Based Molecules
- In the field of physical chemistry, this compound is used to study the physiochemical characteristics of guanine-based molecules .
- The compound’s properties, such as its solubility in water and its molecular weight, are studied .
- The methods of study can include various spectroscopic techniques, such as NMR and UV-Vis .
- The outcomes of these studies can provide valuable information about the behavior of guanine-based molecules in different environments .
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Self-Assembling in Solution and Nucleation/Growth of G-quadruplexes
- In the field of biochemistry, this compound is used to study the self-assembling in solution and nucleation/growth of G-quadruplexes .
- G-quadruplexes are four-stranded structures of DNA that play key roles in various biological processes .
- The compound is used in experiments to observe the formation and stability of these structures .
- The results of these studies can provide valuable insights into the behavior of G-quadruplexes, which can have implications for understanding diseases like cancer .
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Nucleoside Stability Studies
- In the field of cellular biology, this compound is used in nucleoside stability studies .
- These studies involve observing the stability of the compound in various conditions, such as in different cell lines .
- The methods can include various analytical techniques, such as high-performance liquid chromatography (HPLC) .
- The outcomes of these studies can provide valuable information about the stability of the compound, which can have implications for its use in DNA synthesis .
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Nucleophilic Trapping
- In the field of organic chemistry, this compound is used in nucleophilic trapping experiments .
- The compound, being a nucleophile, can react with electrophiles in a reaction known as nucleophilic trapping .
- The methods can include various analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to analyze the products .
- The outcomes of these studies can provide valuable information about the reactivity of the compound, which can have implications for its use in synthetic chemistry .
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Reductive Alkylation
- In the field of synthetic chemistry, this compound is used in reductive alkylation reactions .
- Reductive alkylation is a method used to introduce alkyl groups into a molecule .
- The compound is reacted with an alkylating agent in the presence of a reducing agent .
- The outcomes of these studies can provide valuable information about the reactivity of the compound, which can have implications for its use in the synthesis of new molecules .
Safety And Hazards
Specific safety and hazard information for this compound is not readily available from the sources retrieved. However, it’s always important to handle chemical substances with appropriate safety measures.
Future Directions
The compound’s role as a substrate in DNA synthesis makes it a crucial component in biomedical research and development. Its involvement in the formation of G-quadruplexes, structures found in guanine-rich regions of the genome, suggests potential applications in the study of DNA topology and its implications in genetic diseases and cancer.
Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPAMSRBXKGZCJ-FVALZTRZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-monophosphoric acid disodium salt | |
CAS RN |
33430-61-4 | |
Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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